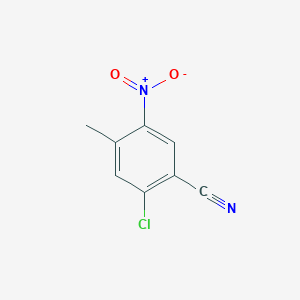

2-Chloro-4-methyl-5-nitrobenzonitrile

Description

2-Chloro-4-methyl-5-nitrobenzonitrile (CAS: 200265-68-5) is a halogenated aromatic nitrile with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . The compound features a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, a nitro group at position 5, and a nitrile group at position 1. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis as a precursor for heterocyclic compounds.

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

2-chloro-4-methyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3 |

InChI Key |

DSZPGXCXYLGRAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key differences between 2-chloro-4-methyl-5-nitrobenzonitrile and analogous compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 200265-68-5 | C₈H₅ClN₂O₂ | 196.59 | Cl (2), CH₃ (4), NO₂ (5) | Nitrile, Nitro | Pharmaceutical intermediates |

| 2-Chloro-4-fluorobenzonitrile | Not provided | C₇H₃ClFN | ~155.56 (calculated) | Cl (2), F (4) | Nitrile | Agrochemical synthesis |

| 2-Amino-4-chloro-5-methylbenzonitrile | 289686-80-2 | Not provided | Not provided | Cl (4), CH₃ (5), NH₂ (2) | Nitrile, Amino | Dye/pigment precursors |

| 4-Chloro-5-fluoro-2-hydroxybenzonitrile | 474825-99-5 | C₇H₃ClFNO | 171.56 | Cl (4), F (5), OH (2) | Nitrile, Hydroxyl | Drug intermediates |

| Methyl 2-Chloro-5-methyl-4-nitrobenzoate | 1805129-67-2 | C₁₀H₁₉N* | 153.26 | Cl (2), CH₃ (5), NO₂ (4), COOCH₃ | Ester, Nitro | Organic synthesis intermediate |

| 5-Chloro-4-fluoro-2-nitrobenzoic acid | 138762-97-7 | C₇H₃ClFNO₄ | 219.56 | Cl (5), F (4), NO₂ (2), COOH | Carboxylic acid, Nitro | Polymer/pharmaceutical research |

2-Chloro-4-fluorobenzonitrile

This compound replaces the methyl and nitro groups of the parent compound with a fluorine atom at position 4. The absence of a nitro group reduces its reactivity compared to 2-chloro-4-methyl-5-nitrobenzo-nitrile, making it less prone to explosive decomposition. Fluorine’s electronegativity enhances stability, favoring its use in agrochemicals .

2-Amino-4-chloro-5-methylbenzonitrile

The amino group at position 2 increases nucleophilicity, enabling participation in coupling reactions for dye synthesis. However, amino groups may also elevate toxicity, as evidenced by safety data sheets recommending first-aid measures for inhalation exposure .

4-Chloro-5-fluoro-2-hydroxybenzonitrile

The hydroxyl group improves solubility in polar solvents, contrasting with the hydrophobic nature of the parent compound. This property is advantageous in drug formulation, though hydroxyl groups may introduce susceptibility to oxidation .

Methyl 2-Chloro-5-methyl-4-nitrobenzoate

The ester group in this derivative enhances volatility, facilitating purification via distillation.

5-Chloro-4-fluoro-2-nitrobenzoic acid

The carboxylic acid group enables salt formation, improving bioavailability in pharmaceuticals. The nitro group at position 2 increases acidity (pKa ~1.5), making it a strong electrophile in substitution reactions .

Key Findings and Implications

Reactivity : Nitro groups (e.g., in this compound) enhance electrophilicity but require careful handling due to explosion risks.

Solubility : Polar substituents (e.g., hydroxyl in 4-chloro-5-fluoro-2-hydroxybenzonitrile) improve aqueous solubility for biomedical applications.

Safety: Amino and nitro groups necessitate stringent safety protocols, including PPE and ventilation .

Data Gaps : Discrepancies in molecular formulas (e.g., ) highlight the need for verification from authoritative databases.

This comparative analysis underscores the importance of substituent effects on chemical behavior, guiding industrial applications and risk mitigation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.